

Understanding the peptide sequence of Galanin (1-13)-Spantide I

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Compound of Interest

Compound Name: Galanin (1-13)-Spantide I

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An In-depth Technical Guide to Galanin (1-13)-Spantide I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin (1-13)-Spantide I, also known as C7, is a chimeric peptide that has been instrumental in the study of the galaninergic system.^[1] It is a synthetic construct composed of the N-terminal 13 amino acids of galanin linked to Spantide I, a known tachykinin receptor antagonist. This guide provides a comprehensive overview of the peptide's sequence, its interaction with galanin receptors, the associated signaling pathways, and detailed experimental protocols for its characterization.

Peptide Sequence and Physicochemical Properties

Galanin (1-13)-Spantide I is a 24-amino acid peptide.

Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Arg-Pro-Lys-Pro-Gln-Gln-Trp-Phe-Trp-Leu-Leu-NH₂

Property	Value
Molecular Formula	C138H199N35O30
Molecular Weight	2828.34 g/mol
Structure	Chimeric Peptide: Galanin (1-13) + Spantide I

Interaction with Galanin Receptors

Galanin (1-13)-Spantide I is recognized as a high-affinity ligand for galanin receptors. However, a critical aspect of its pharmacology is the discrepancy between its *in vivo* and *in vitro* activities. In numerous *in vivo* studies, it functions as a galanin receptor antagonist.^[2] Conversely, when tested *in vitro* on cloned galanin receptor subtypes expressed in cell lines, it, along with other chimeric galanin peptides, often exhibits agonist or partial agonist activity.^[2]

Quantitative Data for Receptor Binding

Precise binding affinities of **Galanin (1-13)-Spantide I** for the individual galanin receptor subtypes (GalR1, GalR2, and GalR3) are not extensively reported in publicly available literature. Most studies have characterized its binding in tissues expressing a mixture of these receptors.

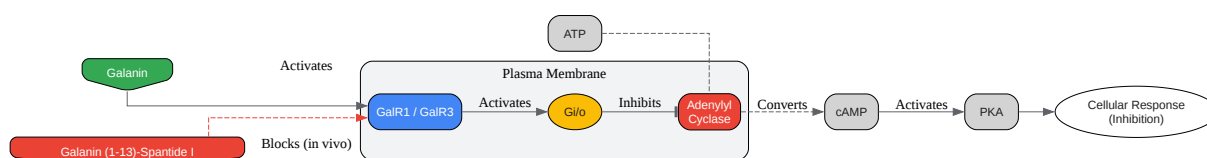
Receptor Preparation	Ligand	Affinity (IC50/Kd)	Reference
Rat Hypothalamic Membranes	125I-[Tyr26]-porcine Galanin 1-29	0.2 nM (IC50)	(Crawley et al., 1993)
Spinal Cord Membranes	125I-Galanin	1.16 nM (Kd)	^[3] ^[4]

Signaling Pathways

Galanin receptors are G-protein coupled receptors (GPCRs) that modulate distinct downstream signaling cascades. The antagonistic action of **Galanin (1-13)-Spantide I** *in vivo* would be expected to block these pathways.

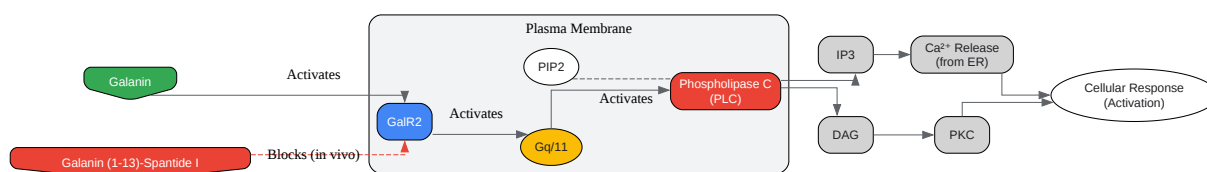
- GalR1 and GalR3: These receptors primarily couple to inhibitory G-proteins of the Gi/o family. Activation of GalR1 and GalR3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
- GalR2: This receptor predominantly couples to Gq/11 G-proteins. Its activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC).

Below are diagrams illustrating the signaling pathways of the galanin receptors.



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Galanin Receptor 1 and 3 Signaling Pathway.



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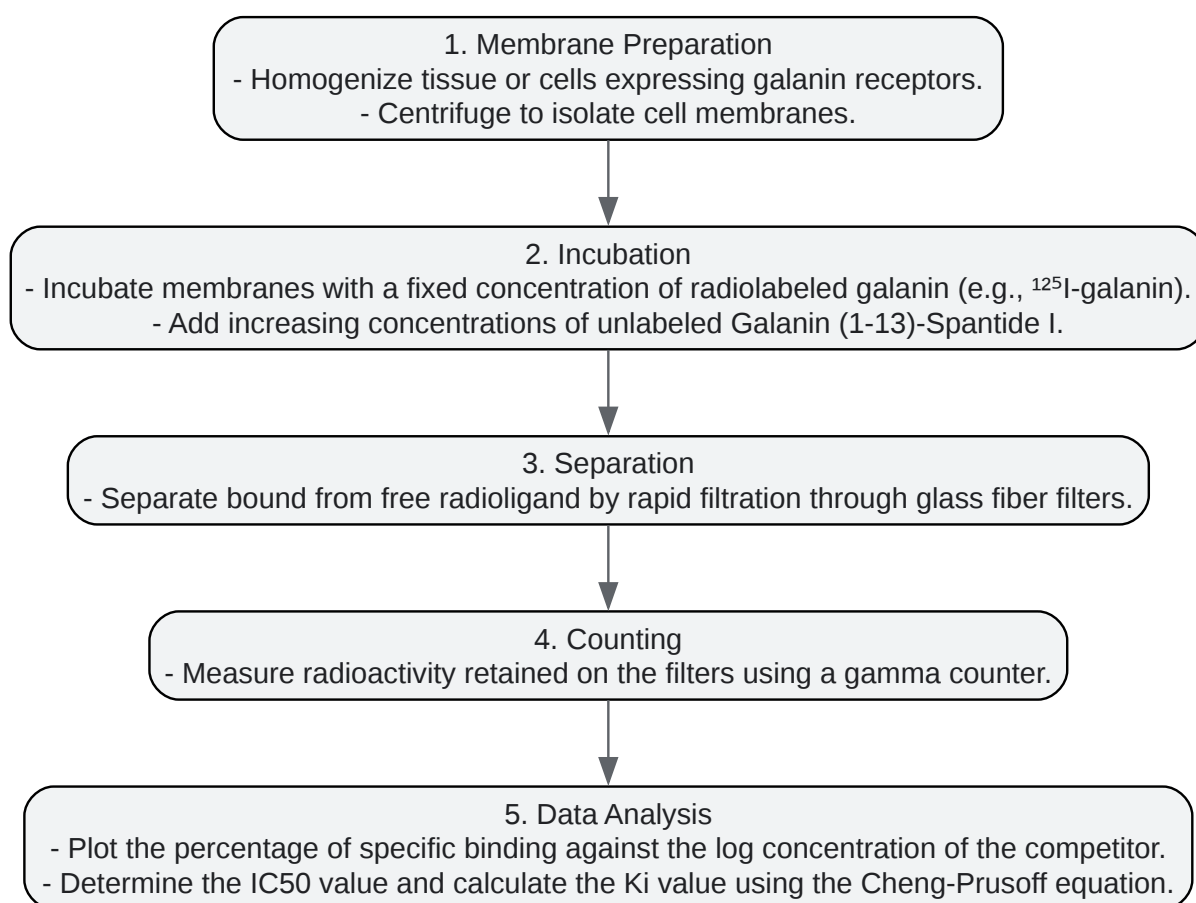
Galanin Receptor 2 Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments involving **Galanin (1-13)-Spantide I** are provided below.

Competitive Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of **Galanin (1-13)-Spantide I** to galanin receptors.



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Workflow for a Competitive Radioligand Binding Assay.

Detailed Steps:

- **Membrane Preparation:** Tissues (e.g., rat hypothalamus) or cells expressing galanin receptors are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is then resuspended in an appropriate assay buffer.
- **Incubation:** In assay tubes, the membrane preparation is incubated with a fixed concentration of a radiolabeled galanin ligand (e.g., ^{125}I -galanin) and varying concentrations of unlabeled **Galanin (1-13)-Spantide I**. Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.
- **Separation of Bound and Free Ligand:** The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with cold buffer to remove unbound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using a gamma counter.
- **Data Analysis:** The concentration of **Galanin (1-13)-Spantide I** that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (K_i) is then calculated using the Cheng-Prusoff equation.

In Vivo Blockade of Galanin-Induced Feeding

This protocol outlines the methodology used to assess the antagonist effect of **Galanin (1-13)-Spantide I** on feeding behavior.

Procedure:

- **Animal Preparation:** Adult male rats are surgically implanted with a cannula in the lateral ventricle or directly into a specific brain region like the paraventricular nucleus of the hypothalamus.
- **Acclimatization:** Animals are allowed to recover from surgery and are habituated to the experimental conditions.
- **Drug Administration:** Satiated rats are microinjected with either vehicle, galanin alone, **Galanin (1-13)-Spantide I** alone, or a combination of **Galanin (1-13)-Spantide I** followed by galanin.

- **Behavioral Observation:** Immediately after injection, pre-weighed food is presented to the rats, and food intake is measured at specific time points (e.g., 1, 2, and 4 hours post-injection).
- **Data Analysis:** The amount of food consumed is calculated and statistically analyzed to determine if **Galanin (1-13)-Spantide I** significantly blocks the increase in food intake induced by galanin.

Conclusion

Galanin (1-13)-Spantide I is a valuable pharmacological tool for investigating the physiological roles of the galaninergic system. Its characterization as an in vivo antagonist, despite potential in vitro agonist properties, highlights the complexity of galanin receptor pharmacology. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the design and execution of studies involving this important chimeric peptide. Further research is warranted to fully elucidate its binding and functional characteristics at the individual galanin receptor subtypes.

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